molecular formula C17H27BN2O4 B13996146 Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate

Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate

Cat. No.: B13996146
M. Wt: 334.2 g/mol
InChI Key: SRXJFGYGOTXFKU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is a complex organic compound that features a tert-butyl ester group, an amino group, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a pyridine derivative. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds .

Biology and Medicine

In biology and medicine, tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacophores, making it a valuable tool in drug discovery and development .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate apart from similar compounds is its combination of functional groups. The presence of both an amino group and a boronate ester group in the same molecule allows for unique reactivity and binding properties, making it highly versatile for various applications .

Properties

Molecular Formula

C17H27BN2O4

Molecular Weight

334.2 g/mol

IUPAC Name

tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)13(19)12-10-11(8-9-20-12)18-23-16(4,5)17(6,7)24-18/h8-10,13H,19H2,1-7H3

InChI Key

SRXJFGYGOTXFKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

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